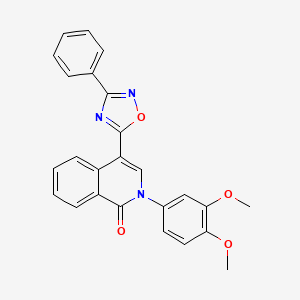

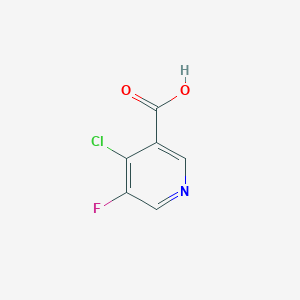

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole-containing compounds often starts from the properly substituted 1,2-phenylendiamine . For example, Hadizadeh et al. synthesized a similar compound, 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not available in the retrieved literature.Aplicaciones Científicas De Investigación

Catalyst in Organic Synthesis

N-heterocyclic carbenes, including imidazole derivatives, have been identified as efficient catalysts in various organic reactions. For example, they are involved in transesterification and acylation reactions, mediating the conversion of esters and alcohols under mild conditions. This catalytic activity is crucial in synthesizing diverse organic compounds, including esters and amides, which are fundamental in pharmaceuticals, polymers, and materials science. The use of imidazole-derived catalysts offers several advantages, such as low catalyst loading, room temperature reactions, and selectivity towards primary alcohols over secondary alcohols, which enhances synthetic efficiency and sustainability in organic synthesis (Grasa, Gueveli, Singh, & Nolan, 2003).

Synthesis of Heterocyclic Compounds

Imidazole derivatives serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to imidazole chemistry, has been used to generate diverse trifluoromethyl heterocycles. These heterocycles, such as oxazoles, thiazoles, and imidazoles, have significant applications in drug discovery and development due to their varied biological activities. The ability to synthesize these compounds efficiently opens new avenues for creating novel therapeutic agents (Honey, Pasceri, Lewis, & Moody, 2012).

Radiolabeling for Medical Imaging

Imidazole derivatives have been explored in radiolabeling, creating radiotracers for medical imaging techniques like PET (Positron Emission Tomography). These radiolabeled compounds are designed to bind selectively to specific biological targets, such as receptors, enabling the visualization of biological processes in real time. This application is crucial for diagnosing diseases, monitoring treatment responses, and drug development. The synthesis and application of such radiolabeled compounds contribute to advancements in medical imaging and precision medicine (Hamill, Burns, Dannals, Mathews, Musachio, Ravert, & Naylor, 1996).

Corrosion Inhibition

Imidazole derivatives have been investigated for their potential as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. This application is vital in industries such as oil and gas, where metal corrosion can lead to significant economic losses and safety hazards. By understanding the structure-activity relationship of imidazole-based inhibitors, more effective and environmentally friendly corrosion protection strategies can be developed, contributing to the sustainability of industrial operations (Zhang, Xu, Yang, Yin, Liu, & Chen, 2015).

Direcciones Futuras

The future directions for “N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the broad range of activities shown by imidazole derivatives, there is potential for the development of new drugs that overcome current health challenges .

Mecanismo De Acción

Target of Action

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-2,6-difluorobenzamide, also known as 2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide, primarily targets specific enzymes and receptors involved in cellular signaling pathways. These targets often include kinases and G-protein coupled receptors (GPCRs), which play crucial roles in regulating various physiological processes such as cell growth, differentiation, and metabolism . By binding to these targets, this compound can modulate their activity, leading to therapeutic effects.

Mode of Action

This compound interacts with its targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding alters the conformation of the target proteins, either activating or inhibiting their function . For instance, when binding to a kinase, this compound may inhibit its catalytic activity, preventing the phosphorylation of downstream substrates and thereby modulating signal transduction pathways.

Biochemical Pathways

The biochemical pathways affected by this compound include those involved in cell proliferation, apoptosis, and immune response . By targeting key enzymes and receptors within these pathways, the compound can influence the expression of genes and proteins that regulate cell cycle progression, programmed cell death, and immune cell activation. This modulation can lead to therapeutic outcomes in conditions such as cancer, autoimmune diseases, and inflammatory disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound may be more stable and effective at physiological pH levels, while extreme pH conditions could lead to its degradation. Similarly, high temperatures might reduce its stability, whereas the presence of certain co-factors or inhibitors could enhance or diminish its activity. Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.

: Synthesis and therapeutic potential of imidazole containing compounds : Recent advances in the synthesis of imidazoles : Imidazole synthesis - Organic Chemistry Portal : Synthesis and therapeutic potential of imidazole containing compounds : Recent advances in the synthesis of imidazoles : Imidazole synthesis - Organic Chemistry Portal

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-(2-imidazol-1-ylethoxy)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2N3O2/c15-11-2-1-3-12(16)13(11)14(20)18-5-8-21-9-7-19-6-4-17-10-19/h1-4,6,10H,5,7-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAVMZCRRANYGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCCOCCN2C=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2613911.png)

![1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2613912.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)

![1,3-dimethyl-5-((4-(trifluoromethyl)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2613924.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2613926.png)